7-benzamido-4-hydroxy-3-[[4-[(4-sulphophenyl)azo]phenyl]azo]naphthalene-2-sulphonic acid
Overview
Description
7-benzamido-4-hydroxy-3-[[4-[(4-sulphophenyl)azo]phenyl]azo]naphthalene-2-sulphonic acid is a complex organic compound known for its vibrant color properties. . The compound’s structure includes multiple azo groups, which are responsible for its intense coloration.
Scientific Research Applications
7-benzamido-4-hydroxy-3-[[4-[(4-sulphophenyl)azo]phenyl]azo]naphthalene-2-sulphonic acid has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in titration processes.
Biology: Employed in staining techniques for histological studies.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind with various biomolecules.
Industry: Widely used as a dye in textile and paper industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzamido-4-hydroxy-3-[[4-[(4-sulphophenyl)azo]phenyl]azo]naphthalene-2-sulphonic acid involves several steps:
Diazotization: The process begins with the diazotization of 4-aminobenzenesulphonic acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-aminobenzene to form the intermediate azo compound.
Further Diazotization and Coupling: This intermediate undergoes another diazotization and coupling with 7-amino-4-hydroxy-3-naphthalenesulphonic acid to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled temperatures and pH conditions to ensure high yield and purity. The process involves:
Continuous Stirring: To maintain uniformity and prevent local overheating.
Temperature Control: Typically maintained between 0-5°C during diazotization and around 20-30°C during coupling reactions.
pH Adjustment: The pH is carefully controlled using acids and bases to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-benzamido-4-hydroxy-3-[[4-[(4-sulphophenyl)azo]phenyl]azo]naphthalene-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction of the azo groups leads to the formation of corresponding amines.
Substitution: The sulfonic acid group can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic medium.
Substitution Reagents: Sulfuric acid, chlorosulfonic acid.
Major Products
Oxidation Products: Quinonoid derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Various sulfonated derivatives.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions allow the compound to act as a redox indicator. The sulfonic acid groups enhance its solubility in water, making it suitable for various aqueous applications. The benzamido group provides stability to the overall structure.
Comparison with Similar Compounds
Similar Compounds
- 7-benzoylamino-4-hydroxy-3-[[4-[(4-sulphophenyl)azo]phenyl]azo]naphthalene-2-sulphonic acid
- 7-amino-4-hydroxy-3-[[4-[(4-sulphophenyl)azo]phenyl]azo]naphthalene-2-sulphonic acid
Uniqueness
7-benzamido-4-hydroxy-3-[[4-[(4-sulphophenyl)azo]phenyl]azo]naphthalene-2-sulphonic acid is unique due to its specific combination of functional groups, which provide it with distinct chemical properties such as high solubility, stability, and intense coloration. These properties make it particularly useful in applications where other similar compounds may not perform as effectively .
Properties
CAS No. |
25188-42-5 |
---|---|
Molecular Formula |
C29H21N5O8S2 |
Molecular Weight |
631.6 g/mol |
IUPAC Name |
7-benzamido-4-hydroxy-3-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C29H21N5O8S2/c35-28-25-15-12-23(30-29(36)18-4-2-1-3-5-18)16-19(25)17-26(44(40,41)42)27(28)34-33-21-8-6-20(7-9-21)31-32-22-10-13-24(14-11-22)43(37,38)39/h1-17,35H,(H,30,36)(H,37,38,39)(H,40,41,42) |
InChI Key |
IGXZMQCLUNTWCC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=CC=C(C=C4)N=NC5=CC=C(C=C5)S(=O)(=O)O)S(=O)(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=CC=C(C=C4)N=NC5=CC=C(C=C5)S(=O)(=O)O)S(=O)(=O)O |
25188-42-5 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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